N-(pyrrolidin-3-yl)pyridin-2-amine is an organic compound classified as a heterocyclic amine. It features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its unique chemical and biological properties. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications, including its role as an enzyme inhibitor and its anticancer properties .
The compound can be synthesized through various chemical reactions involving pyridine and pyrrolidine derivatives. It belongs to the class of compounds known as aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring. This classification is significant due to the diverse biological activities associated with aminopyridines, including their use in drug development .
The synthesis of N-(pyrrolidin-3-yl)pyridin-2-amine can be achieved through several methods:
N-(pyrrolidin-3-yl)pyridin-2-amine has a molecular formula of CHN and a molecular weight of approximately 176.22 g/mol. The structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) bonded to a pyrrolidine ring (a five-membered saturated ring containing one nitrogen atom).
The compound's structural features contribute to its reactivity and interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions due to the aromatic nature of the pyridine ring .
N-(pyrrolidin-3-yl)pyridin-2-amine undergoes several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
N-(pyrrolidin-3-yl)pyridin-2-amine primarily targets serine/threonine protein kinase PLK4 (Polo-like kinase 4). The compound inhibits PLK4 activity, which plays a crucial role in centriole duplication during cell division.
The inhibition of PLK4 affects the centriole duplication pathway, leading to significant molecular and cellular effects. These include cell cycle arrest and apoptosis in certain cancer cell lines, showcasing its potential as an anticancer agent .
N-(pyrrolidin-3-yl)pyridin-2-amine is typically a solid at room temperature with a melting point that may vary depending on purity and specific synthesis conditions.
The compound exhibits basicity due to the presence of the amino group, which can participate in protonation under acidic conditions. Its solubility characteristics are influenced by the presence of both polar (amine) and non-polar (aromatic) functionalities.
N-(pyrrolidin-3-yl)pyridin-2-amine has several applications in scientific research:
The formation of the critical amine bond between the pyridine and pyrrolidine rings has traditionally presented synthetic challenges due to competing side reactions and the need for protective group strategies. Conventional approaches involve direct nucleophilic substitution where a pyrrolidin-3-ylamine derivative reacts with a halogenated pyridine, but these methods often suffer from moderate yields and purification difficulties. Recent advances have focused on heterogeneous catalytic systems that enhance reaction efficiency and selectivity.
Alumina-mediated catalysis has emerged as a valuable green chemistry approach for constructing the C-N bond. This method facilitates the Michael addition of 2-aminopyridine to nitrostyrenes, generating intermediate enamines that undergo proton transfer, dehydration, and [1,5]-H sigmatropic rearrangement to yield α-iminonitrile precursors. These precursors can be further transformed into N-(pyridin-2-yl) derivatives under mild conditions [8]. The alumina catalyst provides several advantages: (1) eliminating the need for homogeneous metal catalysts, (2) simplifying product purification through filtration, and (3) enabling potential catalyst regeneration.
Iodine/TBHP (tert-butyl hydroperoxide) systems have demonstrated remarkable efficiency in promoting oxidative C-C bond cleavage for direct amide formation. Under optimized conditions (toluene, 100°C, 2 hours), iodine (20 mol%) with TBHP (4 equivalents) facilitates the conversion of α-bromoketones to N-(pyridin-2-yl)amides in yields exceeding 80%. This metal-free approach represents a significant advancement in sustainable amide bond formation methodology [6]. The reaction mechanism involves in situ generation of α-iodoketones followed by nucleophilic attack by 2-aminopyridine and oxidative rearrangement.
Table 1: Optimization of Catalytic Systems for Amine Bond Formation
Entry | Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | CuI/TBHP | Toluene | 120 | 36 | 17 |
2 | CuBr/TBHP | Toluene | 120 | 36 | 3 |
3 | ZnBr₂/TBHP | Toluene | 120 | 36 | <5 |
4 | I₂/TBHP | Toluene | 100 | 2 | 84 |
5 | KI/TBHP | Toluene | 120 | 2 | 79 |
6 | None/TBHP | Toluene | 120 | 3 | 83 (cyclized product) |
7 | I₂/TBHP | DMF | 120 | 2 | Trace |
8 | I₂/TBHP | Water | 100 | 12 | 49 |
The chemodivergent nature of these catalytic systems is particularly noteworthy. When α-bromoketones and 2-aminopyridines react in ethyl acetate with only TBHP (no iodine), the reaction pathway shifts dramatically toward the formation of 3-bromoimidazo[1,2-a]pyridines in excellent yields (93%) [6]. This switchable selectivity based on catalyst presence demonstrates the delicate balance between reaction components and conditions in determining product formation.
The chiral center at the pyrrolidine C3 position in N-(pyrrolidin-3-yl)pyridin-2-amine derivatives creates distinct (R) and (S) enantiomers with potentially different biological activities and pharmacokinetic properties. This structural feature necessitates precise stereochemical control during synthesis, achieved through either asymmetric synthesis or chiral resolution techniques.
Chromatographic resolution remains the most widely employed technique for separating enantiomers of N-(pyrrolidin-3-yl)pyridin-2-amine derivatives. The free base form with its two basic nitrogen atoms (pyrrolidine N and pyridine N) presents challenges for direct separation, leading to the development of specialized approaches:
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (Chiralpak AD-H, AS-H) have demonstrated efficacy in resolving underivatized enantiomers when using polar organic mobile phases containing methanol or ethanol with diethylamine modifiers [7]. The separation mechanism involves complex stereoselective interactions between the solute and the immobilized chiral selector.
Diastereomeric Derivatization: When direct separation proves challenging, chiral derivatization creates diastereomers that can be resolved on conventional reversed-phase columns. Novel reagents like N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) have been specifically designed for carboxylic acid enantiomers but the approach has been adapted for amine resolution. Derivatization occurs under mild conditions (40°C for 90 minutes) using coupling agents like EDC/HOBt, producing diastereomers with resolution factors (Rs) ranging from 1.54-2.23 [10].
Diastereomeric salt crystallization represents the preferred method for large-scale industrial resolution due to its cost-effectiveness and scalability. This technique exploits the differential solubility of diastereomeric pairs formed between the racemic amine and a chiral acid. For N-(pyrrolidin-3-yl)pyridin-2-amine derivatives, the most effective resolving agents include:
The efficiency of these resolution techniques is quantified by chiral purity and yield. Recent advances have demonstrated enantiomeric excess (ee) values exceeding 99% for both (R)- and (S)-enantiomers using optimized crystallization protocols with yields of 35-42% per cycle [7].
Table 2: Chiral Resolution Techniques for N-(Pyrrolidin-3-yl)pyridin-2-amine Enantiomers
Resolution Method | Chiral Selector/Reagent | Conditions | ee (%) | Yield (%) | Application Scale |
---|---|---|---|---|---|
Preparative HPLC | Chiralpak AD-H | Methanol/Diethylamine (100:0.1 v/v) | >99 | 30-35 | Milligram to gram |
Salt Crystallization | Di-p-toluoyl-D-tartaric acid | Methanol/water, 0-5°C | 99.5 | 40 | Multigram to kilogram |
Salt Crystallization | (S)-1-(2-tert-Butylphenyl)ethylamine | Dichloromethane/methanol, 25°C | 99.2 | 38 | Multigram to kilogram |
Derivatization/HPLC | OTPA reagent | 40°C, 90 min derivatization, C18 column | 98.5-99.0 | >95 (analytical) | Analytical scale |
The resolution process typically begins with the synthesis of the racemic free base N-(pyrrolidin-3-yl)pyridin-2-amine followed by treatment with a stoichiometric amount of the chiral resolving agent in an appropriate solvent system. After crystallization, the diastereomeric salt is decomposed using base, liberating the enantiomerically pure amine. The mother liquor containing the opposite enantiomer can be racemized and recycled, significantly improving overall process efficiency in industrial settings.
Transitioning from laboratory synthesis to industrial production of N-(pyrrolidin-3-yl)pyridin-2-amine derivatives presents unique engineering challenges, particularly concerning chiral purity, process safety, and environmental impact. Modern production approaches have addressed these challenges through innovative technologies and process intensification strategies.
Continuous-flow reactors have demonstrated substantial advantages over traditional batch processing for several key transformations in the synthesis pathway:
Nitration Reactions: The exothermic nitration of pyridine precursors (e.g., to create 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine derivatives) benefits significantly from flow technology. Microreactors with precise temperature control (0-5°C) enable safer handling of nitrating mixtures (HNO₃/H₂SO₄) while reducing byproduct formation through improved mass transfer and thermal management [4].
High-Pressure Hydrogenation: Continuous-flow hydrogenation systems using Pd/C or Raney nickel catalysts efficiently reduce nitro intermediates to amines. These systems operate at elevated pressures (50-100 bar) with significantly reduced reaction volumes, enhancing safety while achieving near-quantitative conversions in minutes rather than hours [4].
Final Coupling and Salt Formation: The amine bond formation between protected pyrrolidin-3-ylamines and halogenated pyridines benefits from continuous processing in packed-bed reactors containing immobilized palladium catalysts. Subsequent in-line acidification (using HCl gas in ethanol) enables direct production of stable hydrochloride salts like (R)-N-(Pyrrolidin-3-yl)pyridin-2-amine dihydrochloride (CAS 1365937-22-9) [2] [9].
Catalyst recycling technologies have become essential for sustainable large-scale manufacturing. Heterogeneous catalysts (e.g., alumina for Michael additions, palladium on carbon for hydrogenations) are particularly amenable to recycling. Fixed-bed reactors allow continuous catalyst use for thousands of hours with periodic regeneration. For homogeneous catalysts like iodine in TBHP-mediated oxidations, innovative recovery methods include:
Process Analytical Technology (PAT) implementation ensures consistent quality of the final API intermediates. In-line Fourier Transform Infrared (FTIR) spectroscopy monitors reaction progress in real-time, while automated crystallization control systems ensure consistent particle size distribution of salt forms critical for downstream processing. These technologies enable manufacturers to achieve lot-to-lot consistency with purity specifications exceeding 99.5% and chiral purity >99% ee [2] [9].
Cold-chain logistics are essential for certain salt forms due to their hygroscopic nature or temperature sensitivity. The dihydrochloride salt of N-(pyrrolidin-3-yl)pyridin-2-amine requires transportation at 2-8°C to maintain chemical stability and prevent decomposition during distribution [2]. This logistical consideration is integrated into the final packaging design with temperature-monitoring devices ensuring product integrity throughout the supply chain.
Table 3: Industrial Production Methods for N-(Pyrrolidin-3-yl)pyridin-2-amine Derivatives
Process Step | Technology | Key Parameters | Productivity | Purity |
---|---|---|---|---|
Nitration | Continuous microreactor | 0-5°C, residence time 2 min | 5 kg/h | 98.5% |
Reduction | Continuous hydrogenation | 50 bar H₂, 50°C, Pd/C catalyst | 8 kg/h | >99% |
Chiral Resolution | Diastereomeric salt crystallization | DTTA resolving agent, methanol/water | 75% recovery per cycle | 99.5% ee |
Salt Formation | In-line acidification | HCl gas in ethanol, 20°C | 10 kg/h | 99.8% |
Final Purification | Continuous chromatography | Simulated moving bed (SMB) | 3 kg/h | 99.95% |
These industrial methodologies represent a significant evolution from traditional batch processing, offering improved control, safety, and sustainability while meeting the stringent quality requirements for pharmaceutical intermediates. The integration of continuous manufacturing principles with quality-by-design (QbD) approaches has reduced manufacturing costs by up to 40% while decreasing solvent waste by over 60% compared to conventional multi-step batch synthesis [2] [9].
Comprehensive Compound Listing
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9